molecular formula C13H14ClNO2 B15322383 tert-Butyl (2-chloro-4-ethynylphenyl)carbamate

tert-Butyl (2-chloro-4-ethynylphenyl)carbamate

Cat. No.: B15322383
M. Wt: 251.71 g/mol
InChI Key: RYBOODUXIKTKSC-UHFFFAOYSA-N
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Description

tert-Butyl (2-chloro-4-ethynylphenyl)carbamate: is an organic compound with the molecular formula C13H14ClNO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloro-4-ethynylphenyl)carbamate typically involves several steps. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The choice of catalysts and reaction conditions can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-chloro-4-ethynylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert it into other derivatives.

    Substitution: It can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbamate derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

tert-Butyl (2-chloro-4-ethynylphenyl)carbamate has several scientific research applications:

    Chemistry: It is used in the synthesis of complex organic compounds, including indoles with oxygen-containing substituents.

    Biology: The compound is important in structure-activity relationship studies, particularly in the context of chloride channel blockers.

    Medicine: It serves as a key intermediate in the synthesis of various bioactive compounds, highlighting its role in medicinal chemistry.

    Industry: The compound’s derivatives are used in the development of new pesticides, showcasing its potential in agricultural chemistry.

Mechanism of Action

The mechanism of action of tert-Butyl (2-chloro-4-ethynylphenyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act on chloride channels or other biological targets to exert its effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl (4-ethynylphenyl)carbamate
  • tert-Butyl (1-(2-chloro-4-ethynylphenyl)ethyl)carbamate

Comparison: tert-Butyl (2-chloro-4-ethynylphenyl)carbamate is unique due to its specific substitution pattern and the presence of both chloro and ethynyl groups. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the chloro group can influence its reactivity in substitution reactions, while the ethynyl group can affect its behavior in coupling reactions.

Properties

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

tert-butyl N-(2-chloro-4-ethynylphenyl)carbamate

InChI

InChI=1S/C13H14ClNO2/c1-5-9-6-7-11(10(14)8-9)15-12(16)17-13(2,3)4/h1,6-8H,2-4H3,(H,15,16)

InChI Key

RYBOODUXIKTKSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C#C)Cl

Origin of Product

United States

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